REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=2[F:13])[C:7](O)=[O:8])[CH2:3][CH2:2]1.[NH3:14].C1COCC1>C1COCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=2[F:13])[C:7]([NH2:14])=[O:8])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=C(C(=O)O)C=CC1F
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Ammonia THF
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
N.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuum
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
WASH
|
Details
|
the solid was washed with water (100 mL) and ether (200 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in DCM (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(C(=O)N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.368 mol | |
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |